molecular formula C8H10ClIN2O B591967 (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol CAS No. 1799434-65-3

(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol

Cat. No. B591967
CAS RN: 1799434-65-3
M. Wt: 312.535
InChI Key: CEDNQGKJSNBQPS-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol, also known as S-2-CIP, is a small molecule that has been studied for its potential applications in a variety of scientific research fields. S-2-CIP is a synthetic compound that has a high solubility in water and is relatively stable in aqueous solutions. It has a molecular weight of 367.79 g/mol and a melting point of approximately 150°C.

Scientific Research Applications

(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol has been studied for its potential applications in a variety of scientific research fields. It has been used as a substrate in the synthesis of various organic compounds, such as polymers and drugs. It has also been used in the synthesis of fluorescent dyes, as well as in the synthesis of metal complexes. Furthermore, it has been used as a model compound to study the structure-activity relationships of various molecules.

Mechanism Of Action

The mechanism of action of (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol is not fully understood. However, it is believed that its chemical structure allows it to interact with various biological molecules, such as proteins and enzymes. This interaction is thought to be responsible for its various biological and physiological effects.
Biochemical and Physiological Effects
(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol has been studied for its potential biochemical and physiological effects. In animal models, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity has been linked to an increase in cognitive performance. In addition, (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol has been shown to possess anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol has several advantages for use in laboratory experiments. It is relatively stable in aqueous solutions and has a high solubility in water. Furthermore, it is relatively inexpensive and can be easily synthesized in a two-step process. However, it is important to note that (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol is a synthetic compound and thus its safety and toxicity in humans and animals is not fully understood.

Future Directions

Given the potential of (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol, there are several areas of research that could be explored in the future. These include further investigation into its mechanism of action, its potential applications in drug synthesis and development, and its potential toxicity in humans and animals. Additionally, further research into its biochemical and physiological effects could help to elucidate its potential therapeutic applications. Finally, research into its structure-activity relationships could help to identify other compounds with similar properties.

Synthesis Methods

(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol can be synthesized in a two-step process. The first step involves the reaction of 5-chloro-4-iodopyridine with 2-amino-1-propanol in the presence of a base. This reaction produces a cyclic intermediate which is then reacted with an acid to yield the desired product. The second step involves the reduction of the intermediate to the desired product using a reducing agent such as sodium borohydride.

properties

IUPAC Name

(2S)-2-[(5-chloro-4-iodopyridin-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClIN2O/c1-5(4-13)12-8-2-7(10)6(9)3-11-8/h2-3,5,13H,4H2,1H3,(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDNQGKJSNBQPS-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1=NC=C(C(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC1=NC=C(C(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol

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